N-(3-(isoxazol-4-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Overview
Description
N-(3-(isoxazol-4-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C15H15N3O4 and its molecular weight is 301.302. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Isoxazole derivatives, such as those with long alkyl side chains, have been synthesized and evaluated for their corrosion inhibitory effects. These compounds, characterized through FT-IR and NMR spectroscopy, demonstrated significant corrosion prevention efficiencies in acidic mediums, highlighting their potential in protecting materials against corrosive damage (Yıldırım & Cetin, 2008).
Antimicrobial Activity
Research into thiazolidin-4-one and isoxazoline derivatives has identified several compounds with potent antimicrobial properties. These studies involve synthesizing compounds and testing their in vitro antibacterial and antifungal activities, indicating the potential of isoxazole-based compounds in combating microbial infections (Baviskar, Khadabadi, & Deore, 2013).
Anticancer Properties
New benzothiazole derivatives incorporating isoxazole and other heterocyclic rings have been synthesized and evaluated for their antitumor activities. Some derivatives demonstrated considerable anticancer activity against various human tumor cell lines, suggesting the therapeutic potential of isoxazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Novel Synthetic Routes for Pharmacological Agents
The development of novel synthetic routes for pharmacological agents includes the use of isoxazole and benzoxazole derivatives as key intermediates. These routes offer new ways to create compounds with potential therapeutic applications, including antimicrobial and anticancer agents. Studies have shown that these compounds can be synthesized efficiently and possess significant biological activities, making them valuable in drug discovery and development (Marri, Kakkerla, Krishna, & Rajam, 2018).
Mechanism of Action
Target of Action
Compounds with oxazole and benzoxazole rings are known to have a wide range of biological activities . They are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry . The specific targets of a compound would depend on its exact structure and any functional groups present.
Biochemical Pathways
Oxazole and benzoxazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some oxazole derivatives have been found to inhibit DPP-IV, an enzyme involved in glucose metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Oxazole and benzoxazole derivatives are generally soluble in water and other polar solvents , which could influence their absorption and distribution.
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14(16-7-3-4-11-8-17-21-10-11)9-18-12-5-1-2-6-13(12)22-15(18)20/h1-2,5-6,8,10H,3-4,7,9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCIUONTBZJJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCCC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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